molecular formula C7H8N4O3 B11902633 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-1,5-bis(hydroxymethyl)- CAS No. 79570-58-4

4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-1,5-bis(hydroxymethyl)-

Cat. No.: B11902633
CAS No.: 79570-58-4
M. Wt: 196.16 g/mol
InChI Key: XLLZCADRJDALIP-UHFFFAOYSA-N
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Description

4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-1,5-bis(hydroxymethyl)-: is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-1,5-bis(hydroxymethyl)- typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrazole intermediate is then reacted with formamide or other suitable reagents to form the pyrimidine ring.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-1,5-bis(hydroxymethyl)- is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-1,5-bis(hydroxymethyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4H-Pyrazolo(3,4-d)pyrimidin-4-one: Lacks the hydroxymethyl groups.

    1,5-Dihydro-1,5-bis(hydroxymethyl)-pyrazole: Lacks the pyrimidine ring.

Uniqueness

The presence of both the pyrazole and pyrimidine rings, along with the hydroxymethyl groups, makes 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-1,5-bis(hydroxymethyl)- unique. This combination of structural features contributes to its distinct chemical and biological properties.

Properties

CAS No.

79570-58-4

Molecular Formula

C7H8N4O3

Molecular Weight

196.16 g/mol

IUPAC Name

1,5-bis(hydroxymethyl)pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C7H8N4O3/c12-3-10-2-8-6-5(7(10)14)1-9-11(6)4-13/h1-2,12-13H,3-4H2

InChI Key

XLLZCADRJDALIP-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C2=C1C(=O)N(C=N2)CO)CO

Origin of Product

United States

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